molecular formula C19H26N6O4 B2839660 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide CAS No. 2034471-88-8

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide

Cat. No. B2839660
CAS RN: 2034471-88-8
M. Wt: 402.455
InChI Key: UTUGYLCJYXNTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule that contains several functional groups, including a triazine ring, a morpholine ring, a dimethylamino group, and a benzamide group with two methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, and the amide could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) discusses a compound with high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression.

Peptidomimetic Synthesis

Shieh et al. (2008) demonstrate that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a versatile coupling reagent for synthesizing sterically-hindered peptidomimetics, superior in controlling racemization and N-arylation. (Shieh et al., 2008)

Synthesis of Triazine Derivatives

Zhang Li-hu (2014) focused on the synthesis of 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives, which have potential applications in various fields. (Zhang Li-hu, 2014)

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives that demonstrated significant antimicrobial activities against various microorganisms. (Bektaş et al., 2007)

Inhibitory Profile in Enzyme Activities

Lolak et al. (2020) studied benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with various groups, including dimethylamine and morpholine, showing moderate antioxidant activity and inhibitory effects on enzymes like acetylcholinesterase. (Lolak et al., 2020)

Synthetic Methodology

Withey and Bajic (2015) describe an innovative synthetic methodology involving COMU as a coupling reagent to produce N,N-Diethyl-3-methylbenzamide (DEET), highlighting the potential for new methods in amide bond formation. (Withey & Bajic, 2015)

Antioxidant Activities

Kol et al. (2016) conducted a study on novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, showing significant activity for metal chelating effect, indicative of potential antioxidant capacities. (Kol et al., 2016)

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with various biological targets due to the presence of a dimethylamino group and a morpholino group, which are known to interact with various enzymes and receptors .

Mode of Action

Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as catalysts in various chemical reactions . They can facilitate the transfer of a methyl group from one molecule to another, which can alter the function of the target molecule .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential catalytic activity. For instance, DMAP has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . .

Pharmacokinetics

Similar compounds like dmap have been shown to exhibit first-order kinetics, indicating that the rate of elimination is proportional to the concentration of the drug . This suggests that the compound could have a predictable and manageable pharmacokinetic profile.

Result of Action

Based on its structure, it could potentially alter the function of target molecules by facilitating the transfer of a methyl group . This could lead to changes in cellular processes, such as signal transduction or gene expression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of similar compounds like DMAP can be influenced by the presence of other substances, such as benzyl bromide .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards might include toxicity if ingested, inhaled, or in contact with skin. Always refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUGYLCJYXNTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.